molecular formula C9H9NO B2733790 Pyridine, 3-ethynyl-6-methoxy-2-methyl- CAS No. 1211588-74-7

Pyridine, 3-ethynyl-6-methoxy-2-methyl-

Cat. No. B2733790
CAS RN: 1211588-74-7
M. Wt: 147.177
InChI Key: LAKRIFNAJMRMCZ-UHFFFAOYSA-N
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Description

“Pyridine, 3-ethynyl-6-methoxy-2-methyl-” is a specific compound that belongs to the class of organic compounds known as pyridines . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-Methoxypyridine”, include a boiling point of 65 °C at 15 mmHg, a density of 1.083 g/mL at 25 °C, and a refractive index of 1.518 . The properties of “Pyridine, 3-ethynyl-6-methoxy-2-methyl-” might vary due to the additional ethynyl and methyl groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyridine derivatives have been synthesized and analyzed for their structural and spectroscopic features. Studies have investigated their optical properties through UV–vis absorption and fluorescence spectroscopy, revealing the effects of substituents on emission spectra (Cetina, Tranfić, Sviben, & Jukić, 2010). Another research avenue explores the phosphine-catalyzed annulation processes to synthesize highly functionalized tetrahydropyridines, demonstrating the compounds' formation with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Material Science and Catalysis

  • In the field of material science, certain pyridine derivatives have been utilized for developing catalytic methods that introduce a methyl group onto aromatic rings, showcasing a novel approach to C-3/5 methylation of pyridines. This process highlights the compounds' roles in enabling a unique interface between aromatic and non-aromatic compounds, facilitating an oscillating reactivity pattern (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).

Pharmacological Applications

  • Pyridine derivatives also have significant implications in pharmacology. For instance, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine has been identified as a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist, displaying anxiolytic activity in pharmacological models. This discovery highlights the potential of such compounds in therapeutic applications, offering a more potent alternative with fewer side effects compared to previously used agents (Cosford et al., 2003).

Environmental and Analytical Chemistry

  • Pyridine derivatives have been evaluated for their interactions with sedimentary rocks under typical reservoir conditions, which is crucial for understanding their role as phase partitioning tracers in oil field applications. Such studies provide insights into the compounds' stability, interaction with rock substrates, and potential applications in environmental monitoring and the oil industry (Silva, Stray, Metidji, & Bjørnstad, 2021).

Safety and Hazards

The safety data sheet for a similar compound, “Pyridine”, indicates that it is a highly flammable liquid and vapor. It can cause skin and eye irritation and is harmful if swallowed, in contact with skin, or if inhaled . The safety and hazards of “Pyridine, 3-ethynyl-6-methoxy-2-methyl-” might be different and should be handled with caution .

properties

IUPAC Name

3-ethynyl-6-methoxy-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-4-8-5-6-9(11-3)10-7(8)2/h1,5-6H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKRIFNAJMRMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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